molecular formula C19H16N2O4S B2832904 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034497-91-9

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2832904
CAS No.: 2034497-91-9
M. Wt: 368.41
InChI Key: KWRSIEBEUAFIPC-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (CAS 2034497-91-9) is a synthetic organic compound with a molecular formula of C19H16N2O4S and a molecular weight of 368.4 g/mol [ ]. Its structure incorporates a furan-thiophene core linked to a 2-oxobenzoxazole acetamide group, making it a complex heterocyclic molecule of significant interest in medicinal chemistry research [ ]. This compound is provided as a high-grade chemical entity for research use only . While specific biological data for this exact molecule is limited in public sources, its structural features are highly relevant for investigators exploring new pharmacologically active agents. The molecular scaffold combines heterocyclic systems commonly associated with antibacterial properties [ ][ ]. Research on analogous compounds containing furan, thiophene, and acetamide motifs has demonstrated potent activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA, suggesting potential pathways for its application in anti-infective discovery [ ][ ]. The presence of the 2-oxobenzoxazole group further expands its potential as a key intermediate for designing and synthesizing novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a building block in synthetic chemistry or as a lead compound for structural optimization in drug discovery projects. It is strictly intended for laboratory research by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-18(11-21-15-3-1-2-4-16(15)25-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-24-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRSIEBEUAFIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the ethyl linker: The intermediate is then reacted with an ethylating agent under basic conditions to introduce the ethyl linker.

    Formation of the oxazolone ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolone ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and furans.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the oxazolone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Reduced oxazolone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may facilitate binding through π-π interactions, while the oxazolone ring can form hydrogen bonds with target proteins. This multi-faceted interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Key Structural Features of Benzoxazolone-Based Analogs

Compound Name Core Structure Substituents/Linker Key Functional Groups
Target Compound Benzoxazolone Ethyl-(5-(furan-3-yl)thiophen-2-yl) Acetamide, furan, thiophene
PBPA Benzoxazolone Bis(pyridin-2-ylmethyl)aminoacetamide Pyridine, acetamide
NBMP Benzoxazolone Naphthalen-1-yl (via Suzuki coupling) Naphthalene, methyl-phenylacetamide
3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Benzoxazolone Propanamide chain Propanamide
Ethyl 3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanoate Thioxo-benzoxazolone Ethyl propanoate Thioxo group, ester

Key Observations:

  • The furan-thiophene-ethyl substituent in the target compound distinguishes it from PBPA (pyridine-based) and NBMP (naphthalene-based). This may enhance π-π stacking interactions or alter metabolic stability compared to bulkier aromatic groups .

Pharmacokinetic and Metabolic Properties

Table 3: Pharmacokinetic Profiles of Selected Analogs

Compound Bioavailability Plasma Clearance Metabolic Stability (Human/Rat) Key Advantages
NBMP High Moderate Stable in liver S-9 fractions Low intersubject variability in binding
PBPA Not reported Fast Rapid degradation Bifunctional chelate potential for imaging
Target* Predicted moderate Likely slower than NBMP Potential thiophene-mediated metabolism Enhanced solubility via furan-thiophene

Insights:

  • NBMP’s naphthalene group improves metabolic stability compared to PBPA’s pyridine-based structure .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound can be described by the following chemical formula:

C19H18N2O3S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

The synthesis typically involves multiple steps, starting with the preparation of furan and thiophene intermediates. These intermediates are then coupled with an ethyl linker and subsequently reacted with oxalyl chloride to form the oxalamide structure. The reaction conditions often include organic solvents such as dichloromethane, with catalysts like triethylamine to facilitate the coupling reactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of pathogens, potentially making it useful in treating infections .
  • Anticancer Activity : There is evidence supporting its role as an anticancer agent. The compound appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although the exact mechanisms remain under investigation .
  • Tyrosinase Inhibition : Similar compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity is particularly relevant in cosmetic applications for skin lightening .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Binding : The unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential inhibition of tyrosinase suggests that it may bind at catalytic sites, affecting enzyme kinetics .
  • Cell Signaling Pathways : The compound may influence various cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives related to this compound. Results indicated that modifications on the thiophene and furan rings significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 1: Summary of Biological Activities

Activity TypeTest Organism / Cell LineObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusModerate inhibition
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerHeLa (cervical cancer)IC50 = 20 µM
Tyrosinase InhibitionMushroom TyrosinaseIC50 = 0.043 µM

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example:

  • Step 1 : Formation of thiophen-2-yl ethyl intermediates via nucleophilic substitution or cyclocondensation (e.g., using cyclopropyl hydrazine and thiophene derivatives under acidic/basic conditions) .
  • Step 2 : Coupling with 2-oxobenzo[d]oxazol-3(2H)-yl acetamide using chloroacetyl chloride or similar reagents in refluxing toluene/water mixtures. Reaction time (5–7 hours) and solvent ratios (e.g., 8:2 toluene/water) are critical for minimizing by-products .
  • Optimization : Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion. Ethanol recrystallization improves purity .

Q. Which analytical techniques are essential for structural characterization?

  • NMR Spectroscopy : Confirms backbone structure and substituent positions (e.g., furan, thiophene, and benzoxazolone protons) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • TLC : Tracks reaction progress and purity during synthesis .

Q. What functional groups are critical for its biological activity?

Key groups include:

  • Furan and thiophene moieties : Enable π-π stacking with biological targets .
  • Benzoxazolone ring : Enhances hydrogen bonding via the oxo group .
  • Acetamide linker : Facilitates interactions with enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products?

  • Temperature Control : Lowering reflux temperatures (e.g., 80°C vs. 100°C) reduces side reactions like over-oxidation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes unwanted substitutions .
  • Catalyst Use : Palladium or copper catalysts enhance coupling efficiency in heterocycle formation .

Q. How should structure-activity relationship (SAR) studies be designed for analogs?

  • Substituent Variation : Replace furan-3-yl with pyridine or phenyl groups to assess electronic effects .
  • Bioisosteric Replacements : Swap benzoxazolone with benzothiazolone to study sulfur’s role in target binding .
  • Pharmacophore Mapping : Use docking simulations to identify critical interaction sites (e.g., benzoxazolone’s oxo group for hydrogen bonding) .

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-Response Curves : Re-evaluate IC50 values under standardized assay conditions (e.g., consistent cell lines like MCF-7 for anticancer activity) .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., fluorinated vs. chlorinated analogs) to isolate substituent effects .

Q. What in silico methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or kinases .
  • QSAR Models : Train algorithms on datasets of triazole-thiophene derivatives to predict anti-inflammatory activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Q. How do stability studies inform storage and handling protocols?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests room-temperature stability) .
  • Light Sensitivity Tests : Store in amber vials if UV-Vis spectroscopy shows photodegradation .
  • Hygroscopicity Assays : Desiccants are recommended if moisture accelerates hydrolysis .

Methodological Considerations Table

Research AspectKey MethodologySupporting Evidence
Synthesis OptimizationReflux in toluene/water (8:2) with TLC monitoring
SAR StudiesBioisosteric replacement of benzoxazolone with benzothiazolone
Bioactivity ValidationCOX-2 inhibition assays in RAW 264.7 macrophages
Computational AnalysisMolecular docking with AutoDock Vina

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